![molecular formula C16H11BrO4S B13137638 2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione CAS No. 61556-40-9](/img/structure/B13137638.png)
2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and pharmaceuticals. This particular compound features a bromoethylthio group attached to the anthraquinone core, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of an appropriate anthraquinone precursor followed by the introduction of the thioether group. One common method involves the reaction of 1,4-dihydroxyanthraquinone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The bromoethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can react with the bromoethylthio group under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of thioether or amine derivatives depending on the nucleophile used.
科学的研究の応用
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. The bromoethylthio group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The anthraquinone core can also intercalate into DNA, affecting its replication and transcription.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the bromoethylthio group but shares the anthraquinone core.
2-Bromoethylthioanthraquinone: Similar structure but may have different substitution patterns on the anthraquinone core.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of the bromoethylthio group.
Uniqueness
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both the bromoethylthio group and the hydroxyl groups on the anthraquinone core. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61556-40-9 |
|---|---|
分子式 |
C16H11BrO4S |
分子量 |
379.2 g/mol |
IUPAC名 |
2-(2-bromoethylsulfanyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO4S/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |
InChIキー |
HIGAOCCYYDTMMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


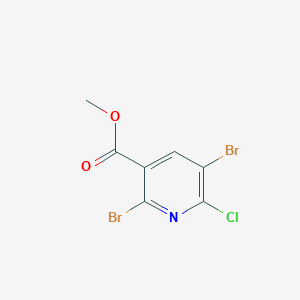
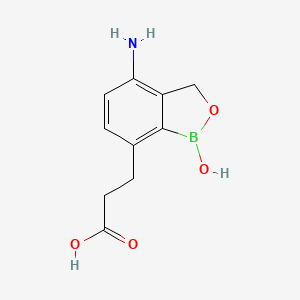
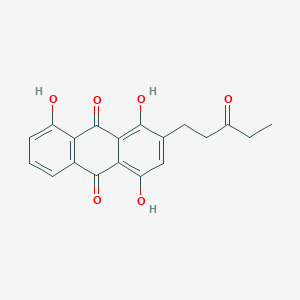
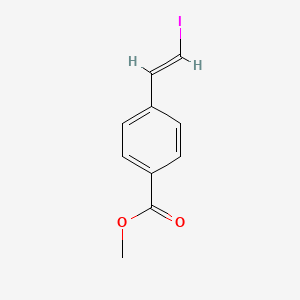
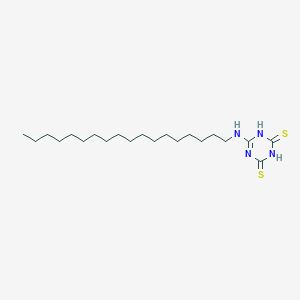

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
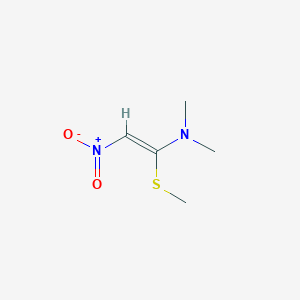
![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
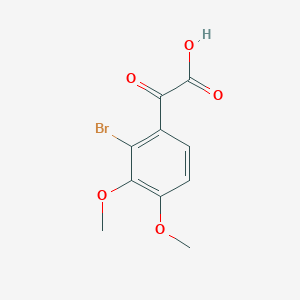
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)



